molecular formula C7H3BrCl2N2 B6182235 7-bromo-5,6-dichloro-1H-1,3-benzodiazole CAS No. 2613385-27-4

7-bromo-5,6-dichloro-1H-1,3-benzodiazole

Cat. No.: B6182235
CAS No.: 2613385-27-4
M. Wt: 265.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Bromo-5,6-dichloro-1H-1,3-benzodiazole is a halogenated heterocyclic aromatic organic compound. It is characterized by the presence of bromine and chlorine atoms on a benzodiazole ring, which is a fused structure of benzene and diazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-5,6-dichloro-1H-1,3-benzodiazole typically involves halogenation reactions of benzodiazole derivatives. One common method is the bromination and chlorination of 1H-1,3-benzodiazole using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective addition of halogens to the desired positions on the benzodiazole ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure consistent product quality. The use of automated control systems helps in maintaining the reaction parameters within the desired range, thereby optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-5,6-dichloro-1H-1,3-benzodiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as ammonia (NH3) or amines in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones, depending on the specific conditions used.

  • Reduction: Reduction reactions can produce amines or alcohols as the major products.

  • Substitution: Nucleophilic substitution reactions can result in the formation of substituted benzodiazoles with different functional groups.

Scientific Research Applications

7-Bromo-5,6-dichloro-1H-1,3-benzodiazole has various scientific research applications across multiple fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds. Its halogenated structure makes it a valuable intermediate in organic synthesis.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism by which 7-bromo-5,6-dichloro-1H-1,3-benzodiazole exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation and survival.

Molecular Targets and Pathways:

  • Antimicrobial Action: The compound may target bacterial cell walls or membranes, leading to cell lysis.

  • Anticancer Action: It may inhibit enzymes or proteins involved in cancer cell growth and division, such as kinases or transcription factors.

Comparison with Similar Compounds

  • 2-Bromo-5,6-dichlorobenzimidazole

  • 5,6-Dichloro-1H-benzimidazole

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

CAS No.

2613385-27-4

Molecular Formula

C7H3BrCl2N2

Molecular Weight

265.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.